molecular formula C16H23NO2 B14633053 Acetanilide, 4-heptanoyl- CAS No. 57222-73-8

Acetanilide, 4-heptanoyl-

Cat. No.: B14633053
CAS No.: 57222-73-8
M. Wt: 261.36 g/mol
InChI Key: OIQDFVPNTAYFSD-UHFFFAOYSA-N
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Description

Acetanilide (C₈H₉NO), also known as N-phenylacetamide, is a white crystalline organic compound historically used as an analgesic and antipyretic under the trade name Antifebrin . Its structure consists of a benzene ring with an acetamide group (–NHCOCH₃) at the para position. While it was once a precursor to pharmaceuticals like paracetamol (acetaminophen) and phenacetin, its therapeutic use has been discontinued due to toxicity concerns, including methemoglobinemia and hepatotoxicity . Acetanilide is now primarily employed in organic synthesis, dye intermediates, and as a stabilizer in hydrogen peroxide formulations .

Properties

CAS No.

57222-73-8

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

N-(4-octanoylphenyl)acetamide

InChI

InChI=1S/C16H23NO2/c1-3-4-5-6-7-8-16(19)14-9-11-15(12-10-14)17-13(2)18/h9-12H,3-8H2,1-2H3,(H,17,18)

InChI Key

OIQDFVPNTAYFSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetanilide, 4-heptanoyl- typically involves the acetylation of aniline with heptanoic anhydride. The reaction is carried out in the presence of a catalyst, such as concentrated hydrochloric acid, to facilitate the acetylation process. The general reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + (\text{CH}_3(\text{CH}_2)_5\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{NHCO}(\text{CH}_2)_5\text{CH}_3 + \text{CH}_3(\text{CH}_2)_5\text{COOH} ]

Industrial Production Methods: In industrial settings, the production of Acetanilide, 4-heptanoyl- can be scaled up by using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The purification of the product is typically achieved through recrystallization from ethanol or other suitable solvents.

Types of Reactions:

    Oxidation: Acetanilide, 4-heptanoyl- can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the heptanoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Heptanoic acid derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted acetanilides depending on the reagents used.

Scientific Research Applications

Acetanilide, 4-heptanoyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of analgesic and antipyretic agents.

    Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 4-heptanoyl- involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators. Additionally, it can modulate the activity of ion channels and receptors, contributing to its analgesic and antipyretic effects.

Comparison with Similar Compounds

Comparison with Similar Acetanilide Derivatives

Acetanilide shares structural and functional similarities with paracetamol, phenacetin, and other derivatives. Below is a detailed comparison:

Structural and Functional Group Differences

Compound Substituent at Para Position Functional Groups Key Structural Features
Acetanilide –NHCOCH₃ (acetamide) Amide Lacks hydroxyl/alkoxy groups
Paracetamol –OH (hydroxyl) Amide, phenol Hydroxyl group enables H-bonding
Phenacetin –OCH₂CH₃ (ethoxy) Amide, ether Ethoxy group reduces polarity
4-Heptanoyl Acetanilide* –CO(CH₂)₅CH₃ (heptanoyl) Amide, ketone Long aliphatic chain increases lipophilicity

The above entry is inferred based on naming conventions.

Physicochemical Properties

Property Acetanilide Paracetamol Phenacetin
Solubility (H₂O) Low (0.53 g/100 mL) Moderate (1.4 g/100 mL) Very low (0.1 g/100 mL)
Melting Point 114°C 169°C 135°C
Lipophilicity (logP) 1.16 0.49 1.77

Paracetamol’s hydroxyl group enhances water solubility compared to acetanilide and phenacetin, while phenacetin’s ethoxy group increases lipid solubility .

Metabolic and Toxicological Profiles

Compound Metabolic Pathway Toxicity Concerns
Acetanilide N-hydroxylation → aniline (toxic) → N-acetyl-p-aminophenol (paracetamol) Methemoglobinemia, hepatotoxicity
Paracetamol CYP2E1 oxidation → NAPQI (hepatotoxic quinone imine) Hepatotoxicity at high doses
Phenacetin O-deethylation → paracetamol Nephrotoxicity, carcinogenicity

Acetanilide’s toxicity arises from its metabolism to aniline, while paracetamol’s toxicity is linked to CYP2E1-mediated NAPQI formation. Phenacetin’s ethoxy group reduces quinone imine formation but increases renal toxicity .

Key Research Findings

Structure-Activity Relationship : The para substituent dictates pharmacological and toxicological outcomes. Hydroxyl groups (paracetamol) enhance analgesic efficacy but increase hepatotoxicity risk, while alkoxy groups (phenacetin) reduce polarity and alter metabolic pathways .

Solubility Trends : Paracetamol’s hydroxyl group improves aqueous solubility compared to acetanilide, aligning with its therapeutic utility in oral formulations .

Toxicity Mechanisms: Acetanilide’s N-hydroxylation produces reactive metabolites (e.g., nitroso compounds), whereas paracetamol’s toxicity is driven by CYP-mediated quinone imine formation .

Notes and Limitations

  • Phenacetin’s substitution for acetanilide in historical formulations highlights regulatory impacts on drug safety .
  • Solubility and metabolic stability remain critical factors in optimizing acetanilide derivatives for therapeutic use .

Chemical Reactions Analysis

Hydrolysis Under Acidic Conditions

The acetamide group undergoes acid-catalyzed hydrolysis, mirroring the behavior of acetanilide derivatives. In the presence of strong acids (e.g., HCl or H₃PO₄) and heat, the reaction proceeds via nucleophilic attack on the protonated carbonyl carbon, leading to cleavage of the C–N bond .

Mechanistic Steps :

  • Protonation of the carbonyl oxygen, activating the electrophilic carbon.

  • Nucleophilic attack by water, forming a tetrahedral intermediate.

  • Deprotonation and subsequent C–N bond cleavage, yielding:

    • 4-Heptanoylaniline (aromatic amine)

    • Acetic acid (from the acetyl group) .

Key Factors :

  • Elevated temperatures (>100°C) and prolonged reaction times enhance conversion.

  • Steric hindrance from the heptanoyl group may slightly reduce reaction rates compared to unsubstituted acetanilide.

Ammonolysis in High-Pressure Systems

4-Heptanoylacetanilide participates in ammonolysis reactions under high-pressure conditions, yielding primary amides. This reaction is critical for synthesizing heptanamide derivatives .

Experimental Protocol :

  • Conditions : 145°C, 350 psi, ethylene glycol solvent, H₃PO₄ catalyst.

  • Procedure :

    • Combine 4-heptanoylacetanilide (2 mmol), H₃PO₄ (1 mmol), and anhydrous NH₃ (5–8 M in ethylene glycol) in a Parr reactor.

    • Heat at 145°C for 5 hours.

    • Cool, vent NH₃, and extract products with dichloromethane .

Products :

  • Heptanamide (C₆H₁₃CONH₂)

  • Aniline derivatives (via cleavage of the acetyl group).

Table 1: Effect of Reaction Parameters on Ammonolysis Efficiency

ParameterOptimal ValueYield (Heptanamide)Yield (Aniline)
[H₃PO₄] (mmol)1.082%15%
[NH₃] (M)5.078%18%
Temperature (°C)14585%12%

Key Observations :

  • Excess H₃PO₄ (>2 mmol) promotes side reactions (e.g., esterification of ethylene glycol).

  • Ammonia concentrations >5 M do not significantly improve yields but increase pressure risks .

Catalytic Degradation Pathways

In the presence of Brønsted acids, competitive esterification may occur between the heptanoyl group and ethylene glycol solvent, forming 2-hydroxyethyl heptanoate . This side reaction is minimized by controlling:

  • Catalyst loading ([H₃PO₄] ≤1 mmol).

  • Reaction duration (<6 hours) .

Purification and Stability

  • Purification : Silica gel chromatography (hexanes/EtOAc) effectively isolates reaction products .

  • Stability : The compound decomposes at temperatures >200°C, releasing CO and aromatic amines.

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